3,3'-Difluorobenzidine
Overview
Description
3,3'-Difluorobenzidine, also known as this compound, is a useful research compound. Its molecular formula is C12H10F2N2 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It has been shown to have mutagenic effects on salmonella typhimurium , suggesting that it may interact with DNA or associated proteins.
Mode of Action
3,3’-Difluorobenzidine appears to act as a direct-acting mutagen towards Salmonella typhimurium strain TA98 This suggests that the compound interacts directly with the DNA of the organism, causing mutations
Result of Action
Its mutagenic effects suggest that it may cause dna damage, leading to mutations and potentially contributing to carcinogenesis
Biochemical Analysis
Biochemical Properties
3,3’-Difluorobenzidine plays a significant role in biochemical reactions, particularly in mutagenicity studies. It has been shown to interact with enzymes such as acetyltransferases and proteins involved in DNA repair mechanisms. The compound acts as a direct-acting mutagen towards certain strains of Salmonella typhimurium, indicating its potential to induce genetic mutations . The nature of these interactions involves the formation of covalent bonds with DNA, leading to mutagenic effects.
Cellular Effects
The effects of 3,3’-Difluorobenzidine on various cell types and cellular processes are profound. It has been observed to influence cell function by inducing mutations in bacterial cells, which can lead to changes in cell signaling pathways and gene expression . In mammalian cells, the compound’s impact on cellular metabolism includes alterations in the activity of metabolic enzymes and potential disruptions in normal cellular processes.
Molecular Mechanism
At the molecular level, 3,3’-Difluorobenzidine exerts its effects through binding interactions with DNA and proteins. The compound can form adducts with DNA, leading to mutations and potential carcinogenic effects . Additionally, it may inhibit or activate certain enzymes involved in DNA repair, further contributing to its mutagenic properties. Changes in gene expression are also a result of these interactions, as the compound can influence transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Difluorobenzidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the mutagenic effects of 3,3’-Difluorobenzidine can increase with prolonged exposure, highlighting the importance of understanding its temporal dynamics . In vitro and in vivo studies have demonstrated that the compound’s impact on cells can persist over extended periods, leading to sustained genetic alterations.
Dosage Effects in Animal Models
The effects of 3,3’-Difluorobenzidine vary with different dosages in animal models. At lower doses, the compound may induce mild genetic mutations without significant toxic effects. At higher doses, it can cause severe toxic and adverse effects, including carcinogenicity . Threshold effects have been observed, where a certain dosage level must be reached before significant mutagenic or toxic effects are evident.
Metabolic Pathways
3,3’-Difluorobenzidine is involved in various metabolic pathways, interacting with enzymes such as acetyltransferases and cytochrome P450 . These interactions can lead to the formation of reactive metabolites that contribute to the compound’s mutagenic and carcinogenic properties. The metabolic flux and levels of metabolites are also affected, as the compound can influence the activity of key metabolic enzymes.
Transport and Distribution
Within cells and tissues, 3,3’-Difluorobenzidine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of 3,3’-Difluorobenzidine within tissues can influence its overall biological activity and potential toxic effects.
Subcellular Localization
The subcellular localization of 3,3’-Difluorobenzidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 3,3’-Difluorobenzidine exerts its effects in the appropriate cellular context, influencing its mutagenic and carcinogenic potential.
Properties
IUPAC Name |
4-(4-amino-3-fluorophenyl)-2-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNPGQZSPDFZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196304 | |
Record name | 3,3'-Difluorobenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448-97-5 | |
Record name | 3,3'-Difluorobenzidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Difluorobenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Diamino-3,3'-difluorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3,3'-Difluorobenzidine relate to its mutagenicity?
A: Research indicates that the position of halogen substituents on the benzidine structure directly influences the compound's mutagenic potential. [] Specifically, this compound demonstrates lower mutagenicity compared to 3,3'-Dichlorobenzidine and 3,3'-Dibromobenzidine. [] This suggests that the electronegativity and size of the halogen atom at the 3,3' positions play a significant role in the compound's interaction with DNA and subsequent mutagenic activity.
Q2: Can this compound be used as a building block for supramolecular structures?
A: Yes, this compound derivatives can function as guest molecules in host-guest chemistry. [] For example, a bis-N-tetraethyleneglycol-substituted this compound derivative was successfully complexed with a cyclobis(paraquat-p-phenylene) host molecule. [] This complex was further utilized in the creation of a blue-colored []rotaxane, highlighting the potential of this compound derivatives in supramolecular self-assembly and the development of functional materials.
Q3: What is the mechanism of the acid-catalyzed conversion of 2,2'-Difluorohydrazobenzene, a precursor to this compound?
A: The acid-catalyzed conversion of 2,2'-Difluorohydrazobenzene follows first-order kinetics with respect to the hydrazo-compound and second-order kinetics with respect to hydrogen ions. [] This conversion primarily yields this compound through a rearrangement reaction (86% yield). [] The remaining products consist of disproportionation products, namely 2,2'-Difluoroazobenzene (7%) and 2-Fluoroaniline (14%). [] These findings suggest a complex reaction mechanism influenced by the presence of fluorine atoms in the ortho positions.
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